Head-to-Head Comparison of Thermal Decomposition Behavior: Holmium vs. Erbium Carbonate Hydrate
The thermal decomposition of holmium carbonate hydrate (Ho₂(CO₃)₃·xH₂O) to holmium oxide (Ho₂O₃) proceeds without any detectable stable intermediate phases, a behavior shared with its closest analog, erbium carbonate hydrate, under identical experimental conditions [1]. This is a critical process parameter for producing oxide precursors with controlled morphology. Both compounds exhibit this direct conversion, as confirmed by thermogravimetric (TG) analysis, distinguishing them from lighter lanthanide carbonates which may form stable oxycarbonate intermediates.
| Evidence Dimension | Thermal decomposition intermediate phases |
|---|---|
| Target Compound Data | No stable intermediate detected during thermal decomposition to oxide. |
| Comparator Or Baseline | Erbium Carbonate Hydrate (Er₂(CO₃)₃·xH₂O) - No stable intermediate detected. |
| Quantified Difference | Qualitatively identical (no difference) under studied conditions. |
| Conditions | Thermogravimetric (TG) analysis under controlled heating atmosphere, as part of a comparative structural and property investigation. |
Why This Matters
This confirms that the thermal processing route for holmium carbonate is predictable and yields the oxide directly, a key factor for manufacturing consistency, though it offers no differentiation from its direct erbium analog.
- [1] Song, L., & Rongjun, M. (2007). Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates. Asian Journal of Chemistry, 19(3), 1883-1887. View Source
